2-[(Acetyloxy)imino]-2-amino-N-methylacetamide
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Overview
Description
2-[(Acetyloxy)imino]-2-amino-N-methylacetamide is a chemical compound with a unique structure that includes an acetyloxy group, an imino group, and an amino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Acetyloxy)imino]-2-amino-N-methylacetamide typically involves the reaction of acetic anhydride with an appropriate amine precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-[(Acetyloxy)imino]-2-amino-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-[(Acetyloxy)imino]-2-amino-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Acetyloxy)imino]-2-amino-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetic acid
- 2-[acetyl(acetyloxy)amino]-N-(2-benzoyl-4-chlorophenyl)acetamide
- 9-[(Acetyloxy)imino]-N(2),N(2),N(7),N(7)-tetra-Me-9H-fluorene-2,7-disulfonamide
Uniqueness
2-[(Acetyloxy)imino]-2-amino-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
918814-07-0 |
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Molecular Formula |
C5H9N3O3 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
[[1-amino-2-(methylamino)-2-oxoethylidene]amino] acetate |
InChI |
InChI=1S/C5H9N3O3/c1-3(9)11-8-4(6)5(10)7-2/h1-2H3,(H2,6,8)(H,7,10) |
InChI Key |
VZQMRUHHVJOBHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON=C(C(=O)NC)N |
Origin of Product |
United States |
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